molecular formula C8H7F3N2O2 B13544612 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid

Cat. No.: B13544612
M. Wt: 220.15 g/mol
InChI Key: MLRRSQFNVSXPAT-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Cyclopropane Formation: The cyclopropane ring is usually formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring, making it less versatile in terms of reactivity and applications.

    1-(Trifluoromethyl)-1H-pyrazole: Does not contain the cyclopropane carboxylic acid moiety, limiting its potential in certain synthetic applications.

Uniqueness

1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and cyclopropane carboxylic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial contexts.

Biological Activity

1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structural features, including a cyclopropane carboxylic acid moiety linked to a pyrazole ring that bears a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its notable biological activity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H7F3N2O2
  • Molecular Weight : 220.15 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, crucial for biological interactions. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are important for pharmacological effects.

The biological activity of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric mechanisms, making it a candidate for therapeutic applications.

Biological Activity

Research studies have demonstrated several aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound exhibits significant binding affinity to specific enzymes, potentially inhibiting their activity. This can lead to therapeutic effects in conditions where enzyme regulation is critical.
  • Receptor Interaction : The structural features allow for effective interaction with various receptors, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity through competitive or allosteric inhibition.
Receptor BindingShows significant binding affinity to various receptors.
Metabolic StabilityEnhanced lipophilicity due to trifluoromethyl group increases metabolic stability.

Case Studies

Several studies highlight the potential applications of this compound in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds, including 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, exhibit cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapies.
  • Anti-inflammatory Effects : Another research indicated that compounds with similar structural motifs showed anti-inflammatory properties, potentially applicable in treating chronic inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

Structural Comparisons

The uniqueness of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid lies in its combination of functional groups that provide distinct chemical reactivity and biological activity compared to similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey Features
1-(Trifluoromethyl)cyclopropane-1-carboxylic acidLacks the pyrazole ring; less versatile in reactivity and application.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidUsed as an intermediate in fungicides; differs in fluorinated groups and position of carboxylic acid.
5-Methyl-1H-pyrazole-4-carboxylic acidSimilar pyrazole structure but lacks the cyclopropane component; different reactivity profile.

Q & A

Q. What are the recommended synthetic routes for 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound involves two key steps: (1) cyclopropanation of the carboxylic acid precursor and (2) functionalization of the pyrazole ring. A common approach is to employ copper-catalyzed cyclopropanation using ethyl diazoacetate derivatives, followed by trifluoromethylation via nucleophilic substitution or transition-metal-mediated coupling . Reaction temperature and solvent polarity significantly affect cyclopropane ring stability; for example, THF/water mixtures (1:1) at 50°C optimize ring closure while minimizing decomposition . Yield improvements (up to 86%) are achieved by controlling stoichiometry of trifluoromethylating agents (e.g., TfOH derivatives) and using inert atmospheres to prevent oxidation .

Q. How can NMR and LC-MS be utilized to resolve structural ambiguities in this compound, particularly regarding regiochemistry of the pyrazole substituents?

Advanced Research Question
1H NMR is critical for distinguishing between 3- and 5-substituted pyrazole isomers. The trifluoromethyl group at the 1-position deshields adjacent protons, causing distinct splitting patterns: the pyrazole C3 proton typically appears as a doublet (δ 6.8–7.2 ppm, J = 2.5 Hz), while the C5 proton resonates as a singlet due to symmetry . 19F NMR confirms trifluoromethyl integration (δ -60 to -65 ppm). LC-MS with collision-induced dissociation (CID) further validates the structure: the cyclopropane ring often fragments at m/z 95–105 (cyclopropane-CO2H+) and m/z 145–155 (trifluoromethylpyrazole+) .

Q. What are the key challenges in maintaining the stability of this compound during storage, and how can degradation pathways be mitigated?

Basic Research Question
The cyclopropane ring is prone to ring-opening under acidic or oxidative conditions, while the trifluoromethyl group may hydrolyze in aqueous environments. Storage recommendations include:

  • Temperature : -20°C in amber vials to prevent photolytic cleavage .
  • Solvent : Anhydrous DMSO or DMF (≤ 0.1% H2O) reduces hydrolysis .
  • Handling : Use nitrogen-purged environments during aliquoting to avoid oxidation . Degradation products (e.g., CO2, nitrogen oxides) can be monitored via FT-IR (peaks at 2350 cm⁻¹ for CO2) .

Q. How does the trifluoromethyl group influence the compound’s biological activity, and what mechanistic studies are recommended to elucidate its role?

Advanced Research Question
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. To study its role:

  • Autophagy assays : Evaluate mTOR/p70S6K inhibition using western blotting in prostate cancer cell lines (e.g., PC-3), comparing IC50 values with non-CF3 analogs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., cyclooxygenase-2), where CF3 may induce conformational changes in the active site .
  • Metabolic profiling : Use 19F NMR to track CF3 stability in hepatic microsomes, identifying demethylation or hydroxylation metabolites .

Q. What experimental strategies can address contradictions in reported biological activities between in vitro and in vivo models?

Advanced Research Question
Discrepancies often arise from differential bioavailability or off-target effects. Recommended approaches:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled (14C) analogs to correlate exposure with efficacy .
  • Proteomics : SILAC-based screens in murine models can identify unintended protein targets (e.g., cytochrome P450 isoforms) that alter activity in vivo .
  • Dose-response modeling : Use Hill coefficients to distinguish between direct target engagement (steep curves) and compensatory mechanisms (shallow curves) .

Q. What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts cyclopropane ring strain (≈27 kcal/mol) and reaction barriers for trifluoromethylation. Key applications:

  • Transition-state modeling : Identify optimal catalysts (e.g., Cu(I) vs. Pd(0)) for Suzuki-Miyaura couplings on the pyrazole ring .
  • Solvent effects : COSMO-RS simulations prioritize solvents (e.g., DCE over THF) that stabilize charged intermediates during SNAr reactions .
  • ADMET prediction : SwissADME estimates logP (~2.1) and PSA (~65 Ų), guiding structural modifications to improve bioavailability .

Q. How can researchers optimize purification protocols to isolate high-purity (>98%) batches of this compound?

Basic Research Question
Critical steps include:

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeCN/H2O + 0.1% TFA) resolves cyclopropane degradation products .
  • Recrystallization : Use ethyl acetate/hexane (1:3) at -20°C to precipitate pure crystals (mp 195–198°C) .
  • QC assays : PXRD confirms crystallinity, while Karl Fischer titration ensures residual H2O < 0.5% .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-[1-(trifluoromethyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-1-5(12-13)7(2-3-7)6(14)15/h1,4H,2-3H2,(H,14,15)

InChI Key

MLRRSQFNVSXPAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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